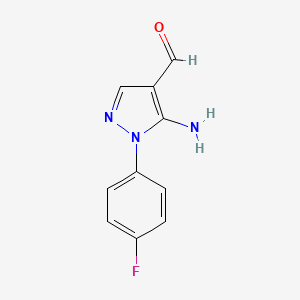

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKKYBNZDJPPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with β-Ketoaldehydes

The pyrazole scaffold is classically constructed via cyclocondensation between substituted hydrazines and β-dicarbonyl compounds. While direct incorporation of an aldehyde group at position 4 remains underexplored in the literature, analogous syntheses of 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole (4a-4e) provide a foundational framework. In these protocols, para-substituted phenyl hydrazine hydrochloride is basified to generate free hydrazine, which reacts with ethoxymethylenemalononitrile in ethanol under reflux to yield 4-cyano derivatives.

Hypothetical Pathway to Carbaldehyde:

Replacing ethoxymethylenemalononitrile with a β-ketoaldehyde precursor could theoretically enable direct aldehyde incorporation during cyclization. For instance, ethyl 3-ethoxy-2-formylacrylate might serve as a formylating agent, though this remains speculative due to the absence of explicit examples in the reviewed sources.

Derivatization of Carboxylic Acid Intermediates

Hydrolysis of Ethyl Esters to Carboxylic Acids

A well-documented route to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves alkaline hydrolysis of its ethyl ester. Lithium hydroxide (1–2 equiv) in aqueous methanol or ethanol at reflux achieves near-quantitative conversion (95% yield). The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl undergoing hydroxide attack to form a tetrahedral intermediate that collapses to release ethanol.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Ethyl ester + LiOH, MeOH/H₂O, reflux | 95% |

Reduction of Carboxylic Acids to Aldehydes

While no direct examples of carboxylic acid-to-aldehyde reduction are reported in the provided sources, established methods in organic chemistry suggest feasible pathways:

- Rosenmund Reduction: Hydrogenation of the acid chloride over a poisoned palladium catalyst could yield the aldehyde. However, this requires prior conversion of the carboxylic acid to its acid chloride (e.g., using thionyl chloride or oxalyl chloride).

- Stephen Reduction: Partial reduction of the nitrile intermediate (from) with stannous chloride and hydrochloric acid generates an imine intermediate, which hydrolyzes to the aldehyde. This bypasses the carboxylic acid stage entirely.

Challenges:

- Over-reduction to primary alcohols is a common side reaction.

- Protecting the 5-amino group may be necessary to prevent undesired side reactions during reduction.

Functional Group Interconversion from Carbonitriles

Partial Hydrolysis of Cyano Groups

The 4-cyano derivatives described in are prime candidates for aldehyde synthesis. Controlled hydrolysis of nitriles to aldehydes can be achieved via:

- Acid-Catalyzed Hydrolysis: Using dilute sulfuric acid at elevated temperatures.

- Enzymatic Methods: Nitrilase enzymes selectively convert nitriles to aldehydes under mild conditions, though scalability is a limitation.

Example Protocol (Hypothetical):

- Suspend 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 mmol) in 10% H₂SO₄.

- Reflux at 100°C for 4–6 hours.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

Analytical Support:

- ¹H NMR: A singlet at δ 9.8–10.1 ppm would confirm aldehyde proton formation.

- IR Spectroscopy: Loss of the C≡N stretch (~2200 cm⁻¹) and emergence of a C=O stretch (~1720 cm⁻¹).

Direct Formylation of the Pyrazole Core

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation offers a single-step route to introduce aldehyde groups onto electron-rich aromatic systems. For 5-amino-1-(4-fluorophenyl)-1H-pyrazole, the amino group at position 5 activates the ring toward electrophilic substitution, potentially directing formylation to position 4.

Procedure:

- Protect the 5-amino group as an acetamide (Ac₂O, pyridine).

- Treat with POCl₃ and DMF (Vilsmeier reagent) at 0–5°C.

- Hydrolyze the intermediate iminium salt with aqueous NaOH.

- Deprotect the amine using HCl/EtOH.

Optimization Considerations:

- Temperature: Excessive heat promotes over-chlorination.

- Solvent: Dichloroethane enhances reagent solubility.

While the cited methods for precursor synthesis (,) are scalable (gram to kilogram scale), aldehyde-specific steps require further optimization for industrial applicability.

Analytical Validation

Rigorous characterization of the target compound should include:

- X-ray Crystallography: To confirm regiochemistry and molecular geometry.

- High-Resolution Mass Spectrometry (HRMS): For exact mass verification.

Analyse Chemischer Reaktionen

Types of Reactions: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and analgesic drugs. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Study: Anti-Alzheimer's Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds derived from this parent structure have been tested for their binding affinity and inhibitory potency, showing promising results in low micromolar ranges .

Agricultural Chemistry

Development of Agrochemicals

This compound is also explored for its potential use in agricultural applications, particularly in the formulation of herbicides and pesticides. Its ability to interact with biological systems makes it suitable for enhancing crop protection while minimizing environmental impact .

Case Study: Herbicide Efficacy

In a study assessing the efficacy of various pyrazole derivatives as herbicides, this compound was found to inhibit specific plant growth enzymes, demonstrating effective herbicidal properties against common agricultural weeds .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate its effects on various biochemical pathways. Its role as an enzyme inhibitor is significant in studying receptor binding and metabolic processes. For example, studies have shown that specific derivatives can selectively inhibit monoamine oxidase (MAO), which is relevant for treating mood disorders .

Material Science

Novel Material Development

The unique properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Researchers are exploring its potential applications in organic electronics and photonic devices due to its favorable electronic characteristics .

Diagnostic Applications

Formulation of Diagnostic Agents

This compound can be utilized in creating diagnostic agents that aid in the detection of diseases through targeted imaging techniques. Its functional groups allow for modifications that enhance binding to biological targets, making it suitable for developing imaging agents for conditions such as cancer .

Data Tables

Wirkmechanismus

The mechanism by which 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and specificity towards these targets. Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

Pyrazole derivatives with modifications at positions 1, 3, and 4 exhibit diverse biological activities. Key structural analogues include:

Table 1: Structural Analogues of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Key Observations :

- Aldehyde vs. Carboxamide/Carboxylate : The aldehyde group in the target compound increases reactivity and antimicrobial potency compared to carboxamide or carboxylate derivatives. For example, formyl-pyrazole derivatives (e.g., 5a-d) show 2–8-fold lower MIC values than their hydrazone precursors against bacterial strains .

- Fluorine Substituent: The 4-fluorophenyl group at position 1 improves metabolic stability and target binding compared to non-fluorinated analogues (e.g., 1-phenyl derivatives) .

Table 2: Antimicrobial Activity of Selected Pyrazole-4-carbaldehyde Derivatives

Key Findings :

- Aldehyde Derivatives: Compounds with a formyl group at position 4 (e.g., 5a and 5d) exhibit superior antimicrobial activity compared to carboxamide or carbonitrile derivatives. For instance, 5a shows an IC50 of 3.19 µM against E. coli DNA gyrase, outperforming novobiocin (reference drug) .

- Role of Substituents : Heterocyclic moieties at position 3 (e.g., furan, thiophene) enhance activity by increasing electron density at the imine group, improving solubility and target interaction .

Physicochemical and Crystallographic Properties

- Crystal Packing : Isostructural pyrazole derivatives with halogen substituents (e.g., Cl, Br) exhibit similar molecular conformations but differ in crystal packing due to steric and electronic effects .

- Solubility : Aldehyde derivatives generally show higher solubility in polar solvents compared to carbonitrile or carboxylate analogues, facilitating their use in biological assays .

Biologische Aktivität

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an amino group at the 5-position of the pyrazole ring, a fluorophenyl substituent, and an aldehyde functional group, enhances its reactivity and interaction with biological targets.

- Molecular Formula : C10H9FN2O

- Molecular Weight : 190.17 g/mol

- Structure : The compound features a pyrazole ring with an aldehyde and an amino group, which are critical for its biological activity.

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the fields of oncology and inflammation. Its interactions with specific proteins involved in cellular signaling pathways suggest potential therapeutic applications.

Key Biological Interactions

- Mitogen-Activated Protein Kinase 14 (MAPK14) :

- Cytotoxicity :

Table 1: Cytotoxic Activity of Related Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 3.79 | |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | NCI-H460 | 42.30 | |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

Case Study: Inhibition of p38 MAP Kinase

In a study focused on high-throughput screening for p38 MAP kinase inhibitors, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole were identified as selective inhibitors. The binding interactions were characterized using X-ray crystallography, revealing crucial hydrogen bonds that contribute to their selectivity .

Implications for Drug Development

The biological activities of this compound position it as a valuable scaffold in drug discovery:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.

- Anticancer Therapeutics : Its cytotoxic properties against various cancer cell lines indicate potential for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via cyclocondensation reactions. A key intermediate, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, is prepared by reacting 4-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate in ethanol with triethylamine as a catalyst. Subsequent hydrolysis using lithium hydroxide yields the carboxylic acid derivative, which can undergo further oxidation or functionalization to introduce the aldehyde group . The Vilsmeier–Haack reaction is also employed to introduce aldehyde moieties in pyrazole derivatives, as demonstrated in related compounds .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H···O bonds) that stabilize the structure .

- NMR spectroscopy : Confirms regiochemistry and purity, with distinct signals for the aldehyde proton (~9.8 ppm) and aromatic fluorine coupling .

- Mass spectrometry : Validates molecular weight (MW: 235.22 g/mol) and fragmentation patterns. Software like SHELXL is widely used for refining crystallographic data .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole-4-carbaldehyde derivatives exhibit antimicrobial activity. For example, analogs like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde show potency against P. aeruginosa and S. aureus, surpassing ampicillin in some cases . Initial assays should include broth microdilution (MIC determination) and time-kill studies, using standardized strains (e.g., ATCC 25922 for E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

- Reaction time and temperature : Prolonged reflux (17–24 hours) during hydrolysis improves conversion rates (e.g., 95% yield under LiOH/MeOH reflux) .

- Catalyst selection : Triethylamine enhances cyclocondensation efficiency by neutralizing HCl byproducts .

- Solvent choice : Ethanol/water mixtures balance solubility and reactivity during hydrolysis .

Q. What crystallographic insights explain its stability and reactivity?

Single-crystal studies reveal planar pyrazole rings with dihedral angles <5° relative to the fluorophenyl group. Intermolecular hydrogen bonds (e.g., N–H···O=C) form infinite chains, enhancing thermal stability. The aldehyde group’s electron-withdrawing nature increases electrophilicity at the C4 position, facilitating nucleophilic additions .

Q. How do structural modifications influence bioactivity?

- Fluorophenyl substitution : Enhances membrane penetration via lipophilicity (logP ~2.1).

- Aldehyde functionalization : Serves as a handle for Schiff base formation with amine-containing biomolecules, critical for enzyme inhibition studies . Comparative studies with chloro- or methyl-substituted analogs show reduced activity, emphasizing fluorine’s role in target binding .

Methodological Considerations

Q. How should researchers address contradictory data in crystallographic vs. spectroscopic analyses?

- Scenario : Discrepancies in bond lengths (X-ray vs. DFT-calculated).

- Resolution : Validate using high-resolution data (R-factor <0.05) and multiparametric refinement in SHELXL. Cross-check with IR spectroscopy for functional group consistency .

Q. What strategies improve reproducibility in biological assays?

- Standardized protocols : Follow CLSI guidelines for antimicrobial testing.

- Control experiments : Include ampicillin (for bacteria) and solvent-only controls to rule out artifacts .

- Dose-response curves : Use ≥3 replicates to calculate IC50/EC50 values with 95% confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.